molecular formula C14H11ClN2O3 B11021849 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B11021849
M. Wt: 290.70 g/mol
InChI Key: XWRVTZUXHGFDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively investigated for their diverse biological activities. Structurally similar chlorinated and nitro-substituted benzamides have been identified as potent inhibitors of enzymes like monoamine oxidases (MAO A/B), which are key targets in neurological disease research such as Parkinson's disease and depression . These compounds typically function as reversible, competitive inhibitors, binding with high affinity to the enzyme's active site . Furthermore, closely related benzamide compounds have demonstrated substantial antidiabetic potential by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, thereby reducing postprandial blood glucose levels . The structural blueprint of two aromatic systems connected by an amide spacer is a common feature in many bioactive molecules, making this class of compounds a valuable precursor for developing novel, multi-target therapeutic agents . The specific chloro, methyl, and nitro substituents on the aromatic rings are known to critically influence electronic properties and steric interactions, allowing researchers to explore structure-activity relationships and optimize binding affinity for specific biological targets . This compound serves as a key building block in chemical synthesis and a promising scaffold in drug discovery research for metabolic and neurological disorders.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-8-10(17(19)20)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)

InChI Key

XWRVTZUXHGFDMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Acetylation-Nitration-Hydrolysis Sequence

The preparation of 2-methyl-4-nitroaniline, a key intermediate, typically begins with o-toluidine (2-methylaniline). To prevent over-nitration, the amino group is first protected via acetylation using acetic anhydride. Subsequent nitration with concentrated nitric acid introduces the nitro group at the para position relative to the methyl group. Hydrolysis with hydrochloric acid regenerates the free amine, yielding 2-methyl-4-nitroaniline in 78–98% purity .

Reaction Conditions:

  • Acetylation: Acetic anhydride, 80–120°C, 1–5 hours.

  • Nitration: Concentrated HNO₃, 10–40°C, 3–6 hours.

  • Hydrolysis: Concentrated HCl, reflux for 2–3 hours.

This method avoids mixed-acid systems, reducing waste and improving safety.

Acylation Strategies for Benzamide Formation

Carbodiimide-Mediated Coupling

A widely adopted method involves coupling 2-chlorobenzoic acid with 2-methyl-4-nitroaniline using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) . The reaction proceeds in dichloromethane (DCM) at ambient temperature, achieving 60% yield .

Mechanism:

  • EDCI activates the carboxylic acid to form an O-acylisourea intermediate.

  • DMAP catalyzes nucleophilic attack by the amine, forming the benzamide bond.

Optimization Notes:

  • Prolonged stirring (16 hours) ensures complete conversion.

  • Aqueous workup removes unreacted reagents, simplifying purification.

Direct Acylation via Acid Chloride

An alternative route employs 2-chlorobenzoyl chloride and 2-methyl-4-nitroaniline in the presence of triethylamine (TEA). This one-step reaction in DCM achieves 75–90% yield with minimal byproducts.

Procedure:

  • TEA neutralizes HCl generated during acylation.

  • Reaction completion within 2–4 hours at 25–30°C.

Advantages:

  • No need for coupling agents, reducing cost.

  • Scalable to industrial production using continuous flow systems.

Alternative Synthetic Pathways

Schotten-Baumann Conditions

Under alkaline conditions (e.g., NaOH), 2-chlorobenzoyl chloride reacts with 2-methyl-4-nitroaniline in a biphasic system (DCM/water). This method, though less efficient (50–65% yield), is advantageous for large batches due to simplified isolation.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to minimize purification steps. For example, Wang resin-bound 2-chlorobenzoic acid reacts with the amine in DMF, followed by cleavage with trifluoroacetic acid (TFA). Yields remain moderate (55–70%) but improve purity.

Industrial-Scale and Green Chemistry Approaches

Solvent and Catalyst Optimization

Industrial protocols favor ethyl acetate or toluene over DCM due to lower toxicity. Catalytic DMAP (0.1–0.5 mol%) reduces reagent waste while maintaining efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30 minutes) accelerates EDCI-mediated coupling, achieving 85% yield with 50% reduced energy consumption.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.05–8.30 (m, Ar–H), 7.47–7.89 (m, Ar–H), 3.42 (s, CH₃).

  • GC-MS (EI+): m/z 290.70 [M]⁺, base peak at 154 (C₇H₄Cl⁺).

Purity Analysis

HPLC methods using C18 columns (acetonitrile/water, 70:30) resolve impurities (<1%), ensuring compliance with pharmaceutical standards.

Comparative Analysis of Methods

Method Reagents Solvent Temp (°C) Yield Advantages
EDCI/DMAP CouplingEDCI, DMAP, DCMDCM2060%High selectivity, low byproducts
Acid Chloride Acylation2-Chlorobenzoyl chloride, TEADCM25–3090%Rapid, scalable
Schotten-BaumannNaOH, H₂O/DCMBiphasic2565%Simplified workup
Microwave-AssistedEDCI, DMAP, MW irradiationEtOAc12085%Energy-efficient, faster kinetics

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the ortho and para positions relative to itself. The chlorine atom at the benzamide position can also participate in substitution reactions.

Reaction TypeReagents/ConditionsProduct(s)Yield/Notes
Chlorine substitutionEthylamine, K₂CO₃, DMF, 80°C, 12h 2-(Ethylamino)-N-(2-methyl-4-nitrophenyl)benzamide72% yield; Confirmed by LC-MS (m/z 285.1 [M+H]+)
Nitro group reductionH₂ (1 atm), Pd/C (10%), EtOH, 25°C, 6h 2-Chloro-N-(2-methyl-4-aminophenyl)benzamide89% yield; IR shows NH₂ stretch at 3380 cm⁻¹

Key Findings :

  • The nitro group’s reduction to an amine increases solubility in polar solvents .

  • Steric hindrance from the methyl group slows NAS at the 2-position .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductsCharacterization Data
Acidic (HCl, 6M)Reflux, 12h2-Chlorobenzoic acid + 2-methyl-4-nitroaniline¹H NMR of aniline: δ 8.02 (d, 2H), 6.61 (d, 1H), 2.21 (s, 3H)
Basic (NaOH, 2M)80°C, 8hSame as acidic hydrolysisHPLC purity >98% for both products

Mechanistic Insight :

  • Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid hydrolysis follows a protonation pathway .

Electrophilic Aromatic Substitution (EAS)

The methyl and nitro groups direct incoming electrophiles:

ElectrophileConditionsMajor ProductRegioselectivity
Nitronium ionHNO₃/H₂SO₄, 0°C, 2h2-Chloro-N-(2-methyl-4,6-dinitrophenyl)benzamideNitration occurs at the 6-position (para to methyl)
Sulfur trioxideOleum, 50°C, 4hSulfonation at 5-positionConfirmed by ¹³C NMR (δ 148.2 for SO₃H)

Oxidation Reactions

The methyl group undergoes controlled oxidation:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 100°C, 24h2-Chloro-N-(2-carboxy-4-nitrophenyl)benzamideFTIR shows C=O stretch at 1705 cm⁻¹
CrO₃Acetic acid, 60°C, 8hPartial oxidation to aldehydeLC-MS detects m/z 290.1 ([M+H]+) for aldehyde intermediate

Industrial Relevance :

  • Oxidation products are intermediates in dye synthesis .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductYield/Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-Aryl-N-(2-methyl-4-nitrophenyl)benzamide65-78% yield; Used in pharmaceutical scaffolds
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkylated derivatives82% yield for morpholine adduct

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Nitro → Nitroso conversion : Detected by UV-Vis (λ_max shift from 320 nm to 280 nm)

  • Radical formation : ESR signals confirm triplet-state intermediates

Thermal Decomposition

Thermogravimetric analysis (TGA) shows:

  • Decarboxylation : Above 220°C (mass loss = 18.2%)

  • Nitro group elimination : At 290°C (NO₂ detected via MS)

Scientific Research Applications

Chemistry

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is primarily used as an intermediate in organic synthesis. It serves as a building block for creating more complex organic molecules due to its reactive functional groups.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It is often studied as a lead compound for developing new pharmaceuticals aimed at treating various diseases.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of several benzamide derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Results showed significant activity compared to standard antibiotics, indicating its potential in combating resistant bacterial strains .

Medicine

The compound is under investigation for its therapeutic properties. Its derivatives are being explored for their efficacy in treating conditions such as cancer and inflammation.

Case Study: Anticancer Activity
In a notable research effort, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values indicating strong activity against pancreatic cancer cells .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Data Tables

Table 1: Biological Activity of this compound Derivatives

CompoundActivity TypeIC50 Value (μM)Target
1Antimicrobial10.5 ± 1.2Staphylococcus aureus
2Anticancer5.9 ± 0.3Pancreatic carcinoma
3Anti-inflammatoryNot specifiedCytokines

Table 2: Comparison of Antimicrobial Efficacy

CompoundMIC (μg/mL)Bacterial Strain
This compound8E. coli
Standard Antibiotic (Ciprofloxacin)16E. coli
Other Benzamide Derivative4Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectroscopic Properties

Compound Substituent(s) Melting Point (°C) Key NMR Features (1H, δ ppm) Reference
Target Compound 2-methyl, 4-nitro Not Reported NH peaks: ~11.5–11.2; Ar-H: 7.6–7.5
Compound 15 (Pyrimidine series) 4-chloro, 6-methyl 126–128 NH: 11.89, 10.98; Ar-H: 7.65, 7.47
Compound 16 (Pyrimidine series) 4-chloro, 6-methoxy 166–167 NH: 11.64, 10.98; Ar-H: 7.65, 7.48
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitro Not Reported Crystallographic R-factor: 0.049
  • Trends : Electron-donating groups (e.g., methoxy) increase melting points compared to methyl groups due to enhanced dipole interactions. Nitro and chloro substituents downfield-shift NH and aromatic protons in NMR .

Crystallographic and Molecular Interactions

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): The methoxy group induces distinct torsion angles (C–C–N–C = –171.3°) compared to non-methoxy analogs, altering crystal packing .
  • Niclosamide Impurity (3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) : The hydroxy group participates in intramolecular hydrogen bonds (O–H⋯O), stabilizing the planar conformation .

Electronic and Computational Analysis

  • Thioamide Derivatives (e.g., ZINC2972711): Thio substitution reduces hydrogen bond donor capacity but enhances hydrophobic interactions, altering binding kinetics in enzyme inhibition assays .

Biological Activity

2-Chloro-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that falls within the class of benzamides. Its unique structural features, including a chloro substituent and a nitrophenyl moiety, suggest potential biological activities that merit detailed investigation. This article compiles findings from various studies to elucidate the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClN2O3
  • Molecular Weight : 276.68 g/mol
  • Structural Features : The compound consists of a benzamide core with a chloro group at the 2-position and a 4-nitro substituent on the phenyl ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to interact with various biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes.

Pathogen Activity MIC (µM)
Staphylococcus aureusAntibacterial activity4.0
Escherichia coliAntibacterial activity6.5
Candida albicansAntifungal activity8.0

The presence of the nitro group has been identified as crucial for its antimicrobial efficacy, as similar compounds with different substituents showed reduced activity .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action may involve the disruption of DNA synthesis or interference with cell cycle progression.

Cell Line IC50 (µM)
A54912.5
HeLa15.3

The anticancer properties are attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • DNA Intercalation : Its structural characteristics suggest potential interactions with DNA, disrupting replication and transcription processes.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways involved in inflammation or cell survival .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various nitro-substituted benzamides, including this compound. Results indicated that this compound had lower MIC values compared to other derivatives, highlighting its potential as a lead compound for further development in antimicrobial therapy .
  • Cytotoxicity Assessment : In a cytotoxicity assessment against human cancer cell lines, researchers found that the compound induced significant cell death at concentrations lower than those required for many existing chemotherapeutics, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Step 1 : React 2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3). Purify via column chromatography.
  • Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reflux at 40°C for 6 hours. Isolate via recrystallization from ethanol/water (80:20) .

Q. How can spectroscopic techniques (NMR, UV-Vis, MS) be employed to characterize this compound?

  • 1H/13C NMR : Assign peaks using δ values:

  • Aromatic protons : 7.2–8.5 ppm (split into multiplets due to nitro and chloro substituents).
  • Amide NH : ~10.5 ppm (broad singlet, exchangeable with D2O) .
    • UV-Vis : λmax ~270 nm (π→π* transitions in nitrobenzene moiety) and ~320 nm (n→π* transitions in amide group) .
    • Mass Spec : Confirm molecular ion [M+H]+ at m/z 305.6 (calculated using isotopic patterns for Cl and N) .

Q. What solvents and conditions are suitable for solubility studies?

  • Table 1 : Solubility profile (experimental):

SolventSolubility (mg/mL, 25°C)
DMSO>50
Ethanol~15
Water<0.1
  • Method : Use sonication (30 min) and centrifugation (10,000 rpm) to assess saturation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

  • Crystallization : Grow crystals via slow evaporation of DCM/hexane (1:1).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL (R1 < 0.05 for high-resolution data) .
  • Key Metrics :

  • Torsion angles : Confirm planarity of the amide linkage (C–N–C=O dihedral <10°).
  • Intermolecular interactions : Identify H-bonding (N–H⋯O) between amide and nitro groups .

Q. What computational methods can predict its binding affinity to biological targets (e.g., bacterial enzymes)?

  • Docking Studies : Use AutoDock Vina with PDB ID 1JIJ (hypothetical acyltransferase).
  • Parameters :

  • Grid box centered on active site (20×20×20 Å).
  • Score binding poses using MM/GBSA (ΔG < −8 kcal/mol indicates strong affinity) .
    • Validation : Compare with experimental IC50 values from enzyme inhibition assays .

Q. How can NMR-based kinetic studies elucidate hydrolysis stability under physiological conditions?

  • Protocol :

  • Dissolve compound in PBS (pH 7.4) and D2O. Acquire 1H NMR spectra at 37°C over 24 hours.
  • Monitor disappearance of amide NH (~10.5 ppm) and emergence of carboxylic acid (~12 ppm) .
    • Half-life Calculation : Fit data to first-order kinetics (t1/2 = ln2/k, where k = rate constant).

Q. What strategies mitigate conflicting crystallographic data due to polymorphism?

  • Approach :

  • Screen polymorphs using solvent-drop grinding (e.g., methanol vs. acetonitrile).
  • Compare powder XRD patterns with simulated data from Mercury 4.3 .
    • Thermal Analysis : Perform DSC to identify melting points of distinct polymorphs (ΔHfusion variation >5 J/g indicates polymorphism) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data across studies?

  • Case Study : If Study A reports IC50 = 2 µM against E. coli vs. Study B’s IC50 = 20 µM:

  • Variables to Check :
  • Bacterial strain (e.g., ATCC vs. clinical isolate).
  • Assay conditions (aerobic vs. anaerobic, pH 6.0 vs. 7.4) .
  • Resolution : Standardize protocols (CLSI guidelines) and use internal controls (e.g., ciprofloxacin).

Methodological Tables

Table 2 : Key crystallographic data for structural refinement (hypothetical)

ParameterValue
Space groupP21/c
Z4
R1 (I > 2σ(I))0.039
CCDC deposition2345678
Refinement softwareSHELXL-2023

Table 3 : Computational docking results vs. experimental bioactivity

PoseΔG (kcal/mol)Predicted IC50 (µM)Experimental IC50 (µM)
1-9.21.52.1 ± 0.3
2-8.73.05.6 ± 0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.